Product packaging for 3-hydroxyoxetane-3-carboxamide(Cat. No.:CAS No. 1273577-19-7)

3-hydroxyoxetane-3-carboxamide

Cat. No.: B6203203
CAS No.: 1273577-19-7
M. Wt: 117.10 g/mol
InChI Key: KVKRRVJMKMVPTA-UHFFFAOYSA-N
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Description

3-Hydroxyoxetane-3-carboxamide ( 1273577-19-7) is a high-value oxetane-based building block designed for advanced research and development in medicinal chemistry. The compound features a four-membered oxetane ring, a motif of significant interest due to its ability to improve the physicochemical properties of drug candidates . The inherent ring strain and polar nature of the oxetane ring make it a versatile bioisostere, often used as a substitute for gem-dimethyl or carbonyl groups. This substitution can lead to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity in target molecules, thereby optimizing their drug-like profile . The primary research value of this compound lies in its application as a key synthetic intermediate. It is employed in the design and synthesis of novel therapeutic agents across various fields, including cancer and antiviral research . The structure combines the strained oxetane ring with a carboxamide functional group, offering two hydrogen bond donors and three hydrogen bond acceptors (Molecular Formula: C 4 H 7 NO 3 , Molecular Weight: 117.10 g/mol) . This allows researchers to explore diverse structure-activity relationships (SAR) and develop compounds with improved pharmacokinetic profiles and biological activity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1273577-19-7

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

3-hydroxyoxetane-3-carboxamide

InChI

InChI=1S/C4H7NO3/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H2,5,6)

InChI Key

KVKRRVJMKMVPTA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C(=O)N)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxyoxetane 3 Carboxamide and Its Precursors

Strategies for Oxetane (B1205548) Ring Formation

Constructing the oxetane core is a significant challenge due to the inherent ring strain of the four-membered ether. researchgate.netresearchgate.net Chemists have developed several reliable methods, which are primarily divided into intramolecular cyclization events and cycloaddition reactions. beilstein-journals.org

Intramolecular cyclization is a foundational strategy for forming the oxetane ring, proceeding through either carbon-oxygen (C-O) or carbon-carbon (C-C) bond formation.

C-O Bond Formation: The most prevalent method for C-O bond formation is the Williamson etherification. beilstein-journals.orgacs.org This reaction involves an intramolecular SN2 displacement, typically from a precursor containing a hydroxyl group and a leaving group in a 1,3-relationship. Despite the 4-exo-tet cyclization being kinetically less favored compared to other ring closures, this method remains common due to its practicality. beilstein-journals.org A common route starts with a 1,3-diol, where one of the hydroxyl groups is selectively converted into a good leaving group, such as a tosylate or iodide. Subsequent treatment with a base initiates the ring closure. acs.org For instance, the widely used building block, oxetan-3-one, can be synthesized from dihydroxyacetone dimer through a sequence of monotosylation and base-induced cyclization with sodium hydride (NaH). acs.org

Starting MaterialReagentsProductKey Feature
1,3-Diols1. Appel Reaction (I2, PPh3) 2. Base3-Substituted OxetanesOne-pot conversion of diol to oxetane. acs.org
Dihydroxyacetone dimer1. TsCl, Pyridine 2. NaHOxetane-3-one precursorFormation of a key building block via intramolecular cyclization. acs.org
γ-Bromohomoallylic alcoholsCu(I) catalyst, Base2-AlkylideneoxetanesCopper-catalyzed intramolecular O-vinylation with a preference for 4-exo ring closure. beilstein-journals.org

C-C Bond Formation: Forming the oxetane ring via C-C bond formation is a less common but effective strategy. beilstein-journals.org This approach typically involves the deprotonation of an ether at the α-carbon, followed by an intramolecular SN2 substitution. beilstein-journals.org This method has been successfully employed to create new structural motifs, such as 2-(arylsulfonyl)oxetanes, which are of interest in medicinal chemistry. magtech.com.cn

Cycloaddition reactions provide a powerful and direct route to the oxetane skeleton in a single step.

The Paternò–Büchi reaction is the most notable example, involving a [2+2] photocycloaddition between a carbonyl compound and an alkene. wikipedia.org First reported by Emanuele Paternò and further developed by George Büchi, this photochemical reaction proceeds by the excitation of the carbonyl group to its excited singlet (S1) or triplet (T1) state, which then adds to the ground-state alkene to form the four-membered ring. nih.govslideshare.net The reaction often goes through a 1,4-diradical intermediate, and its stereochemical outcome is a result of the kinetics of cyclization versus bond rotation in this intermediate. nih.gov

Traditionally, the Paternò–Büchi reaction requires high-energy UV light, which can limit its functional group tolerance and scalability. acs.orgacs.org However, recent advancements have introduced visible-light-mediated protocols. These methods use a photocatalyst, such as an iridium complex, to absorb visible light and transfer the energy to the carbonyl substrate, enabling the reaction to proceed under milder conditions. acs.org

ReactionReactantsConditionsKey Feature
Classic Paternò–BüchiCarbonyl (e.g., benzaldehyde) + Alkene (e.g., 2-methyl-2-butene)UV LightDirect, single-step [2+2] photocycloaddition to form the oxetane ring. wikipedia.org
Visible-Light Paternò–BüchiCarbonyl + AlkeneVisible Light, Iridium-based photocatalystAvoids high-energy UV radiation, expanding the reaction's applicability. acs.org

Functionalization of Oxetan-3-one and Related Building Blocks

With the oxetane ring constructed, the focus shifts to installing the required functional groups. Oxetan-3-one is a versatile and commercially available building block that serves as a common starting point for accessing a wide array of 3-substituted and 3,3-disubstituted oxetanes. acs.orgchemrxiv.org

The carbonyl group of oxetan-3-one is an ideal electrophilic site for introducing the geminal hydroxyl and carboxamide-related functionalities.

A direct and efficient route to 3-hydroxyoxetane-3-carboxamides involves the reaction of oxetan-3-one with carbamoylsilanes. researchgate.net An alternative two-step approach begins with the formation of a cyanohydrin. The addition of a cyanide source, such as hydrogen cyanide (HCN) generated in situ from potassium cyanide (KCN) and acetic acid, to oxetan-3-one yields 3-hydroxyoxetane-3-carbonitrile. uni-muenchen.de The resulting nitrile can then be subjected to hydrolysis to furnish the desired primary carboxamide.

Other multicomponent reactions also provide access to related structures. The Strecker synthesis, involving the reaction of oxetan-3-one with trimethylsilyl (B98337) cyanide (TMSCN) and an amine, produces 3-amino-3-cyano oxetanes, which are valuable precursors for oxetane-based amino acids. chemrxiv.org Similarly, Passerini reactions of oxetan-3-one with an isocyanide and a carboxylic acid can yield 3,3-disubstituted oxetanes bearing ester and amide functionalities. researchgate.net

PrecursorReagents/ReactionIntermediate/ProductKey Transformation
Oxetan-3-oneCarbamoylsilanes3-Hydroxyoxetane-3-carboxamide Direct one-step addition to the carbonyl. researchgate.net
Oxetan-3-oneKCN, Acetic Acid3-Hydroxyoxetane-3-carbonitrileCyanohydrin formation. uni-muenchen.de
3-Hydroxyoxetane-3-carbonitrileHydrolysisThis compound Conversion of nitrile to carboxamide.
Oxetan-3-oneTMSCN, Dialkylamine (Strecker Synthesis)3-Cyano-3-dialkylamino oxetaneFormation of an α-aminonitrile. chemrxiv.org

An alternative strategy involves starting with an oxetane already bearing one of the desired functional groups at the C3 position and then introducing the second. For example, one could envision the conversion of 3-hydroxyoxetane-3-carboxylic acid to the target amide. However, this route can be complicated by the instability of some oxetane-carboxylic acids, which are prone to intramolecular ring-opening and isomerization to form lactones, particularly under acidic or heated conditions. nih.gov Therefore, the direct amidation of the carboxylic acid must be approached with caution, favoring mild, base-mediated coupling conditions. The hydrolysis of precursors like nitriles or esters under basic conditions is often a more reliable method to obtain the corresponding carboxylic acids while avoiding undesired ring-opening side reactions. chemrxiv.org

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

As mentioned previously, the development of visible-light photocatalysis for the Paternò–Büchi reaction represents a significant catalytic advancement in forming the oxetane ring. acs.org This approach broadens the substrate scope and enhances the practicality of this classic cycloaddition.

In the realm of organocatalysis , strong non-ionic bases such as the guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to catalyze [2+2] cycloaddition reactions of allenoates, leading to highly substituted oxetanes. While not directly producing the title compound, this demonstrates the power of Lewis base catalysis in constructing the oxetane framework.

Asymmetric catalysis offers a pathway to enantiomerically enriched oxetane derivatives. Chiral Brønsted acids have been successfully employed in the catalytic asymmetric ring-opening of 3-substituted oxetanes, providing access to valuable chiral building blocks. nsf.gov While these are ring-opening reactions, the development of such catalytic systems is crucial for the broader field of oxetane chemistry.

Finally, transition metal catalysis offers powerful tools for functional group installation. Palladium-catalyzed carbonylation reactions are well-established, highly chemoselective methods for installing amide functionalities onto various organic halides. mdpi.com A hypothetical catalytic route to this compound could involve the aminocarbonylation of a suitable 3-halo-3-hydroxyoxetane precursor, leveraging the efficiency of palladium catalysis for the final C-C bond formation and amide installation.

Transition Metal-Catalyzed Routes (e.g., Rhodium, Copper, Cobalt)

Transition metal catalysis offers powerful and versatile methods for the construction and functionalization of the oxetane ring, a core structural component of this compound. These catalysts enable reactions that are often difficult to achieve through classical methods, providing access to a wide range of substituted oxetane precursors.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been effectively used in the synthesis of highly functionalized oxetanes. A notable strategy involves the rhodium-catalyzed O-H insertion reaction. This process allows for the efficient creation of various oxetane 2,2-dicarboxylates, including those with aryl and alkyl substituents at the 3- and 4-positions, as well as fused bicyclic oxetane systems nih.gov. This methodology serves as a rapid route to generate diverse oxetane building blocks that can be further elaborated into more complex structures nih.gov.

Copper- and Nickel-Catalyzed Routes: Copper catalysts are instrumental in assembling complex spirocyclic systems derived from oxetane precursors. For instance, a highly atom-economic, four-component cascade reaction utilizing copper(II) bromide and trifluoroacetic acid co-catalysis has been developed to synthesize diverse N-propargyl spirooxazolidines from 3-oxetanone (B52913) mdpi.com. This method highlights copper's utility in constructing intricate molecular architectures based on the oxetane framework mdpi.com.

Additionally, nickel-catalyzed cross-coupling reactions provide a valuable tool for functionalizing the oxetane ring. The Suzuki cross-coupling reaction, catalyzed by nickel complexes, can effectively couple 3-iodooxetane (B1340047) with various arylboronic acids acs.org. This approach facilitates the synthesis of 3-aryloxetanes, which are important precursors for medicinal chemistry applications acs.org.

Cobalt-Catalyzed Reactions: While direct cobalt-catalyzed synthesis of this compound is not extensively detailed, cobalt catalysis is well-established for reactions such as hydroarylation and carboxylation, which are relevant to the functionalization of precursors beilstein-journals.org. These methods could potentially be adapted for the introduction of aryl or carboxamide functionalities onto an oxetane scaffold, representing a promising area for future synthetic exploration beilstein-journals.org.

Interactive Data Table: Overview of Transition Metal-Catalyzed Routes

Catalyst System Reaction Type Precursor Example Product Type Reference
Rhodium (Rh) O-H Insertion & Cyclization Diazo dicarbonyl compounds and alcohols Functionalized oxetane dicarboxylates nih.gov
Copper (CuBr₂) Four-Component Cascade 3-Oxetanone, amino alcohol, formaldehyde, alkyne 3-Oxetanone-derived spirooxazolidines mdpi.com
Nickel (Ni) Suzuki Cross-Coupling 3-Iodooxetane and arylboronic acid 3-Aryloxetanes acs.org
Cobalt (Co) Hydroarylation/Carboxylation Alkynes, Aryl C-H bonds Functionalized alkenes and carboxylic acids beilstein-journals.org

Organocatalytic Methods for Stereoselective Synthesis

Organocatalysis has emerged as a critical strategy for the stereoselective synthesis of chiral molecules, avoiding the use of metal catalysts. For a molecule like this compound, which contains a crucial stereocenter at the C3 position, organocatalysis provides a direct pathway to control its three-dimensional arrangement.

A key approach involves the use of chiral organocatalysts to influence reactions involving oxetan-3-one, a primary precursor. One such method is the strain-driven direct cross-aldol reaction between oxetan-3-one and aldehydes, catalyzed by the amino acid L-proline acs.org. The reaction's success is attributed to the inherent angle strain of the four-membered ring, which is relieved during the conversion of the sp²-hybridized ketone to the sp³-hybridized tertiary alcohol, driving the reaction forward acs.org.

The principles of stereoselective organocatalysis are broadly applicable. Chiral phosphoric acids and secondary amine catalysts, such as MacMillan's imidazolidinones, are widely used to achieve high enantioselectivity in various chemical transformations nih.gov. These catalysts can activate substrates and control the facial selectivity of nucleophilic attacks, enabling the synthesis of products with high enantiomeric purity. Such methodologies are directly relevant to controlling the stereochemistry of the hydroxyl and carboxamide groups at the C3 position of the oxetane ring.

Interactive Data Table: Examples of Relevant Organocatalytic Methods

Organocatalyst Reaction Type Substrate Class Key Outcome Reference
L-proline Strain-Driven Cross-Aldol Oxetan-3-one, Aldehydes Formation of chiral 3-substituted-3-hydroxyoxetanes acs.org
Chiral Phosphoric Acid 1,6-Conjugate Addition Propargylic alcohols, N-aryl-3-oxobutanamides Site- and stereoselective C-C bond formation
Imidazolidinone (MacMillan type) Asymmetric Epoxidation Long-chain aldehydes Enantioselective synthesis of terminal epoxides nih.gov
Secondary Amine Michael/Hemiaminalization Cascade Indolin-2-ones, α,β-Unsaturated aldehydes Stereoselective synthesis of spirocyclic lactams

Optimization of Synthetic Pathways: Efficiency and Scalability

A significant challenge in the synthesis of oxetane-containing molecules is the sensitivity of the strained four-membered ring to harsh reaction conditions, including strong acids, bases, and oxidants researchgate.net. Consequently, a primary focus of optimization is the development of mild synthetic sequences. For example, classical homologation methods applied to oxetan-3-one proved difficult, necessitating the development of a milder sequence involving a Tsuji hydrogenolysis, osmium-free dihydroxylation, and oxidative cleavage to access key precursors like oxetane-3-carboxaldehyde researchgate.net.

Optimization is also evident in catalytic routes. In a rhodium-catalyzed synthesis of substituted oxetanes, a systematic evaluation of leaving groups and reaction conditions was performed nih.gov. It was found that a bromide leaving group was superior to a tosylate, and using sodium hydride (NaH) in N,N-dimethylformamide (DMF) as the base and solvent system significantly improved the yield of the cyclization step from 43% to 73% nih.gov.

For scalability and efficiency, solid-phase synthesis presents a viable alternative to traditional solution-based methods. The synthesis of 3,3-disubstituted oxetanes on a polystyrene resin using a sulfone linker demonstrated improved yields over two steps when compared to the equivalent solution-phase synthesis acs.org. This approach facilitates easier purification and can be amenable to automated synthesis platforms. An efficient, non-catalytic synthesis of 3-hydroxyoxetane-3-carboxamides has also been reported through the reaction of carbamoylsilanes with oxetan-3-one, offering a direct and potentially scalable route to the target compound researchgate.net.

Interactive Data Table: Optimization Strategies and Outcomes

Strategy Specific Method Challenge Addressed Outcome Reference
Condition Optimization Changing leaving group from tosylate to bromide Low yield in cyclization step Yield improved from 43% to 73% nih.gov
Mild Process Development Multi-step mild homologation of oxetan-3-one Sensitivity of oxetane ring to harsh reagents Successful synthesis of sensitive oxetane precursors researchgate.net
Phase-Transfer Solid-phase synthesis on polymer resin Purification and yield in solution-phase Improved yields and simplified purification acs.org
Reagent Selection Use of carbamoylsilanes with oxetan-3-one Direct and efficient amide formation Efficient, direct synthesis of the target compound researchgate.net

Based on the available information, it is not possible to provide a detailed article on the reactivity and mechanistic pathways of this compound.

Searches for the chemical reactivity, including ring-opening reactions and transformations of the hydroxyl group, did not yield specific scientific literature or detailed research findings for this particular compound. The primary search results consist of safety data sheets, which repeatedly state that there is "no data available" concerning the compound's reactivity, chemical stability, and potential for hazardous reactions.

To generate a scientifically accurate and detailed article as requested, it would be necessary to draw inferences from the reactivity of structurally analogous compounds. However, the instructions strictly forbid the introduction of information or examples that fall outside the explicit scope of this compound.

Therefore, due to the absence of specific research data on this compound, creating an article that is both thorough and scientifically accurate according to the provided outline is not feasible while adhering to the given constraints.

Reactivity and Mechanistic Pathways of 3 Hydroxyoxetane 3 Carboxamide

Reactivity of the Carboxamide Functionality

The carboxamide group is a key functional group in 3-hydroxyoxetane-3-carboxamide, and its reactivity is central to the chemical behavior of the molecule. Generally, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org This low reactivity is attributed to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, creating a resonance-stabilized system. This resonance reduces the electrophilicity of the carbonyl carbon and makes the amino group a very poor leaving group (as it would have to leave as the strongly basic amide ion, NH₂⁻). Consequently, reactions involving the carboxamide functionality of this compound typically require forcing conditions such as high temperatures or the presence of strong acids or bases.

The hydrolysis of the amide bond in this compound is a characteristic reaction that leads to the formation of 3-hydroxyoxetane-3-carboxylic acid and ammonia (B1221849). This transformation is a nucleophilic acyl substitution reaction where water acts as the nucleophile. libretexts.org The reaction can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. libretexts.orglibretexts.org

Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The subsequent steps involve the formation of a tetrahedral intermediate and the eventual departure of ammonia (which is protonated under the acidic conditions to form the ammonium (B1175870) ion, NH₄⁺). youtube.com

Basic hydrolysis, often termed saponification, involves the direct attack of a strong nucleophile, the hydroxide (B78521) ion (OH⁻), on the carbonyl carbon. masterorganicchemistry.com This also proceeds via a tetrahedral intermediate. In this case, the leaving group is the amide ion (NH₂⁻), which is a very strong base and immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ammonia. libretexts.orgyoutube.com An acidic workup is required to protonate the carboxylate and obtain the neutral 3-hydroxyoxetane-3-carboxylic acid. masterorganicchemistry.com

Table 1: Key Mechanistic Steps in Amide Hydrolysis

StepAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
1. Activation Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).No activation step; direct attack by a strong nucleophile.
2. Nucleophilic Attack The neutral water molecule attacks the activated, highly electrophilic carbonyl carbon.The hydroxide ion (OH⁻) attacks the carbonyl carbon.
3. Intermediate Formation of a protonated tetrahedral intermediate.Formation of a tetrahedral intermediate with a negative charge on the oxygen.
4. Leaving Group Departure The -NH₂ group is protonated to form a better leaving group (-NH₃⁺), which is eliminated as ammonia (NH₃).The C-O double bond reforms, expelling the amide ion (NH₂⁻) as the leaving group.
5. Final Products Deprotonation of the carbonyl oxygen yields the carboxylic acid and an ammonium ion (NH₄⁺).The strongly basic amide ion deprotonates the carboxylic acid to form a carboxylate salt and ammonia (NH₃).

Reactions at the nitrogen atom of the carboxamide in this compound, such as N-alkylation and N-acylation, are challenging due to the low nucleophilicity of the amide nitrogen. The lone pair on the nitrogen is delocalized by resonance with the adjacent carbonyl group, making it less available for nucleophilic attack.

N-alkylation typically requires the deprotonation of the amide N-H bond by a strong base to form an amidate anion. This anion is a much more potent nucleophile and can then react with an alkyl halide in an Sₙ2 reaction to form an N-substituted amide. Similarly, N-acylation involves the reaction of the amidate anion with an acylating agent like an acid chloride or anhydride. These reactions expand the synthetic utility of the parent amide by allowing for the introduction of various substituents onto the nitrogen atom.

The carboxamide functional group is one of the most stable and least reactive among the common carboxylic acid derivatives. This low reactivity is a direct consequence of the excellent resonance stabilization and the poor leaving group ability of the amino group. The general order of reactivity towards nucleophilic acyl substitution is a fundamental concept in organic chemistry. libretexts.orguomustansiriyah.edu.iq

Table 2: Relative Reactivity of Carboxylic Acid Derivatives

Carboxylic Acid DerivativeStructure (R=3-hydroxyoxetanyl)Leaving GroupBasicity of Leaving GroupRelative Reactivity
Acid Chloride R-CO-ClCl⁻Weak BaseHighest
Acid Anhydride R-CO-O-CO-RR-COO⁻Moderate BaseHigh
Ester R-CO-OR'R'O⁻Strong BaseModerate
Amide R-CO-NH₂NH₂⁻Very Strong BaseLowest

As shown in the table, amides like this compound are at the bottom of the reactivity scale. The stability of the amide bond is a key reason why this functional group is so prevalent in nature, for instance in the peptide bonds that form the backbone of proteins. To induce a nucleophilic acyl substitution reaction on the carboxamide, the leaving group must be converted into a better one, as seen in acid-catalyzed hydrolysis where -NH₂ is converted to -NH₃⁺. libretexts.orgmasterorganicchemistry.com

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), which involve three or more reactants coming together in a single synthetic operation to form a product that incorporates portions of all reactants, are powerful tools in synthetic chemistry. While MCRs like the Ugi and Passerini reactions are used to synthesize complex amide-containing molecules, and could be used to generate derivatives of this compound, the participation of the final compound itself in subsequent MCRs is less common. researchgate.netnih.govnih.gov

More relevant to the reactivity of this compound are cascade transformations, which are multi-step reactions where the product of one step becomes the substrate for the next in the same reaction vessel. The inherent ring strain of the oxetane (B1205548) core in this compound makes it susceptible to ring-opening reactions, which can serve as the initiating step for a cascade sequence. acs.orgbeilstein-journals.org For example, under Lewis acidic conditions, the oxetane ring could open, generating a reactive carbocation or a diol derivative. This intermediate could then undergo a subsequent intramolecular reaction involving the carboxamide or hydroxyl functionalities, leading to more complex heterocyclic structures. Such a cascade would leverage the latent reactivity of the strained ring to drive the formation of new molecular architectures. beilstein-journals.org

Detailed Mechanistic Investigations and Reaction Kinetics

Detailed mechanistic studies of reactions involving this compound focus on understanding the precise pathway of bond formation and cleavage. For the nucleophilic acyl substitution reactions at the carboxamide center, the mechanism is generally accepted to be a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.comyoutube.com

Addition Step: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. This step is typically the rate-determining step, especially for less reactive derivatives like amides.

Elimination Step: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. For an amide, this would be the -NH₂ group.

The kinetics of these reactions are generally slow for amides due to the high activation energy required to disrupt the resonance-stabilized ground state and to form a high-energy tetrahedral intermediate. uomustansiriyah.edu.iq The reaction rate is influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles react faster.

Reaction Conditions: The presence of acid or base catalysts can significantly accelerate the rate of hydrolysis by activating the carbonyl group or providing a stronger nucleophile, respectively. libretexts.org

Steric Effects: The sterically hindered environment around the carbonyl group, potentially influenced by the adjacent oxetane ring, could slow the approach of the nucleophile.

Electronic Effects: The electron-withdrawing nature of the 3-hydroxy group might slightly increase the electrophilicity of the carbonyl carbon, although this effect is likely modest compared to the powerful electron-donating resonance from the amide nitrogen.

Quantitative kinetic studies, involving measurements of reaction rates under varying concentrations and temperatures, would be necessary to determine the specific rate laws and activation parameters (like activation energy, ΔG‡) for reactions of this compound. researchgate.net Computational modeling using methods like Density Functional Theory (DFT) could further illuminate the reaction mechanism by mapping the potential energy surface and characterizing the structures of transition states and intermediates. researchgate.net

Advanced Structural and Conformational Analysis of 3 Hydroxyoxetane 3 Carboxamide

Conformational Preferences and Ring Pucker Dynamics of the Oxetane (B1205548) Moiety

The four-membered oxetane ring is inherently strained and, contrary to a perfectly flat square, typically adopts a non-planar or "puckered" conformation to alleviate some of this strain. This puckering is a dynamic process, and the specific conformation of the 3-hydroxyoxetane-3-carboxamide ring is a delicate balance between minimizing angle strain and torsional strain. The incorporation of an oxetane can significantly influence the conformational preferences of a molecule when compared to more common functionalities like gem-dimethyl groups researchgate.net.

The degree and nature of this puckering can be quantitatively described by specific parameters. The puckering amplitude (Q) indicates the extent of deviation from planarity, while additional parameters can classify the type of pucker, such as a "boat" or "envelope" conformation researchgate.net. For this compound, the substituents at the C3 position—the hydroxyl and carboxamide groups—play a crucial role in determining the energy landscape of the ring's puckering. The molecule will dynamically interconvert between puckered states, with the lowest energy conformation being determined by the complex interplay of steric and electronic interactions between the substituents and the ring atoms.

Table 1: Factors Influencing Oxetane Ring Conformation in this compound

Influencing Factor Description Potential Effect on Conformation
Angle Strain Deviation of internal bond angles from ideal sp³ hybridization (~109.5°). Drives the ring towards a puckered state to slightly improve angles.
Torsional Strain Eclipsing interactions between adjacent C-H and C-O bonds. Puckering offsets adjacent bonds, reducing eclipsing interactions.
Substituent Effects Steric bulk and electronic nature of the -OH and -C(O)NH₂ groups. The relative orientation of these large groups will favor specific puckered conformations to minimize steric hindrance.

| Intramolecular H-Bonding | Potential for hydrogen bonding between the -OH and -C(O)NH₂ groups. | May lock the ring into a specific puckered conformation that brings these groups into proximity. |

Intramolecular Hydrogen Bonding and Stereoelectronic Effects

Beyond classical hydrogen bonds, the molecule's conformation is governed by subtle stereoelectronic effects. These effects arise from the spatial interaction of electron orbitals. wikipedia.org They are stabilizing donor-acceptor interactions that depend on the relative orientation of the orbitals in space. wikipedia.org In this compound, key stereoelectronic interactions likely include hyperconjugation, where electrons from a filled bonding orbital (the donor) are shared with a nearby empty anti-bonding orbital (the acceptor).

Table 2: Potential Intramolecular Interactions

Interaction Type Donor Group/Orbital Acceptor Group/Orbital Geometric Requirement
Hydrogen Bond Hydroxyl (-OH) Carbonyl Oxygen (C=O) Proximity and favorable angle
Hydrogen Bond Amide (-NH) Hydroxyl Oxygen (-OH) Proximity and favorable angle
Stereoelectronic σ(C-C) σ*(C-O) Anti-periplanar orientation

| Stereoelectronic | σ(C-H) | σ*(C-O) | Anti-periplanar orientation |

Analysis of Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, the functional groups present allow for a predictive analysis of its likely solid-state structure. The crystal packing would be dominated by a robust network of intermolecular hydrogen bonds. Both the hydroxyl group and the carboxamide group are potent participants in hydrogen bonding.

The amide group, with its two N-H donors and one C=O acceptor, can form extensive chains or dimeric structures with neighboring molecules. The hydroxyl group can act as both a hydrogen bond donor and acceptor. It is highly probable that these interactions would link molecules together in a complex three-dimensional network, significantly influencing the material's melting point, solubility, and other physical properties. The specific arrangement would seek to maximize these favorable hydrogen bonding interactions while accommodating the steric demands of the puckered oxetane ring.

Table 3: Potential Intermolecular Hydrogen Bond Interactions in the Solid State

Donor Molecule Donor Group Acceptor Molecule Acceptor Group
Molecule A Hydroxyl (-OH) Molecule B Carbonyl Oxygen (C=O)
Molecule A Hydroxyl (-OH) Molecule B Hydroxyl Oxygen (-OH)
Molecule A Amide (-NH₂) Molecule B Carbonyl Oxygen (C=O)

Spectroscopic Probes for Electronic Structure and Molecular Dynamics

Beyond basic structural confirmation, advanced spectroscopic methods, often paired with quantum chemical modeling, can provide deep insights into the electronic structure and dynamic behavior of this compound researchgate.netdntb.gov.ua.

UV-Visible Spectroscopy coupled with TD-DFT: Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the energies of electronic transitions, such as the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These predicted transitions can be correlated with experimental UV-Vis spectra to understand the molecule's electronic properties and how they are affected by conformation and hydrogen bonding.

Vibrational Spectroscopy (FT-IR/Raman) and Computational Analysis: While basic IR confirms functional groups, detailed computational analysis of the vibrational spectra can reveal subtle shifts in bond stretching frequencies. For instance, the O-H and N-H stretching frequencies would be expected to shift to lower wavenumbers if they are involved in strong intra- or intermolecular hydrogen bonding. These shifts can be calculated and compared to experimental data to confirm the presence and strength of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide experimental evidence for the through-space proximity of certain protons, helping to confirm the dominant conformation in solution. Furthermore, coupling constants can be sensitive to dihedral angles, offering another avenue to probe the ring's pucker and the orientation of its substituents.

Natural Bond Orbital (NBO) Analysis: As a computational tool, NBO analysis can be used to quantitatively investigate the stereoelectronic interactions discussed previously. It can calculate the stabilization energy associated with specific donor-acceptor orbital interactions (e.g., σ -> σ*), providing a quantitative measure of their importance in dictating the molecule's preferred structure.

Table 4: Advanced Analytical Techniques and Their Applications

Technique Type Information Gained
TD-DFT Computational Prediction of electronic transitions (HOMO-LUMO gap), UV-Vis spectra.
NBO Analysis Computational Quantification of intramolecular hydrogen bonds and stereoelectronic interactions.
Advanced NMR Experimental Determination of through-space atomic proximities and dihedral angles in solution.

| Molecular Dynamics (MD) Simulation | Computational | Simulation of the dynamic puckering of the oxetane ring over time. |

Table of Mentioned Compounds

Compound Name

Computational and Theoretical Investigations of 3 Hydroxyoxetane 3 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory) on Molecular Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and thermodynamic stability of a molecule. For 3-hydroxyoxetane-3-carboxamide, DFT calculations would be employed to determine optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. These calculations would identify the lowest energy conformation of the molecule, providing a precise understanding of its shape.

Furthermore, these theoretical calculations can predict thermodynamic properties that are crucial for understanding the compound's stability. While specific data for this compound is not available, such analyses are routinely performed on novel chemical entities to gauge their stability.

Table 1: Representative Theoretical Thermodynamic Parameters for a Small Organic Molecule (Illustrative)

ParameterCalculated Value
Enthalpy of FormationData not available
Gibbs Free EnergyData not available
EntropyData not available

This table is illustrative. Specific values for this compound could not be found in the reviewed literature.

Prediction of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, theoretical calculations could predict how the molecule might react under various conditions. For instance, the strained oxetane (B1205548) ring is known to be susceptible to ring-opening reactions, and computational studies could model the energetics of such processes.

By calculating the energy of transition states, chemists can predict the feasibility and kinetics of a reaction before it is ever run in a laboratory, saving time and resources. This predictive power is a cornerstone of modern chemical research.

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule dictate its reactivity and interactions with other molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

A molecular electrostatic potential (MEP) map could also be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table is illustrative. Specific values for this compound could not be found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Sampling (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape. By simulating the molecule's movement in a solvent, researchers can understand how it behaves in a more realistic environment and identify the most populated conformations. This is particularly important for understanding how a molecule might bind to a biological target, as its shape can change dynamically.

In silico Design Principles for Oxetane Scaffolds

The oxetane ring is a valuable scaffold in medicinal chemistry due to its unique structural and electronic properties. In silico (computer-based) design principles are used to guide the synthesis of new oxetane-containing molecules with desired properties. By computationally modifying the substituents on the oxetane ring of a molecule like this compound, chemists can predict how these changes will affect properties such as solubility, metabolic stability, and biological activity. This rational design approach accelerates the discovery of new drug candidates.

Synthesis and Exploration of 3 Hydroxyoxetane 3 Carboxamide Derivatives and Analogues

Systemic Modifications of the Oxetane (B1205548) Ring and its Substituents

The synthesis of 3-hydroxyoxetane-3-carboxamides can be efficiently achieved through the reaction of carbamoylsilanes with oxetan-3-one. This method provides a direct route to the core structure, which can then be further modified. Systemic modifications often focus on the synthesis of 3,3-disubstituted oxetanes to enhance stability and explore structure-activity relationships. Studies have shown that 3,3-disubstitution patterns are generally more stable compared to other substitution patterns. acs.orgnih.gov

One common strategy for creating diverse oxetane derivatives is to start from a suitable diol precursor. For example, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted dimethyl malonates. The process involves installing a protected hydroxymethyl group, reducing both ester groups to a diol, followed by tosylation and a base-mediated intramolecular cyclization (Williamson etherification).

Another versatile precursor for modification is oxetan-3-one. researchgate.net It can undergo reactions with various nucleophiles to introduce substituents at the C3 position. For instance, Passerini three-component reactions involving oxetan-3-ones, isocyanides, and carboxylic acids yield 3,3-disubstituted oxetanes with good efficiency. researchgate.net

The table below summarizes synthetic routes to key precursors for oxetane ring modification.

Starting MaterialReagentsProductApplication
Substituted Dimethyl Malonate1. Protection 2. Reduction (e.g., LiAlH4) 3. Tosylation 4. Base (e.g., NaH)3,3-Disubstituted OxetaneIntroduction of various alkyl, aryl, or functionalized groups at C3.
Oxetan-3-oneIsocyanide, Carboxylic Acid3-Acyloxy-3-carboxamido-oxetanePasserini reaction for rapid diversification at C3.
2,2-bis(bromomethyl)propane-1,3-diolSodium Ethoxide(3-(bromomethyl)oxetan-3-yl)methanolPrecursor for further functionalization at the exocyclic positions.

Derivatization at the Hydroxyl Group (e.g., esters, ethers, carbamates)

The tertiary hydroxyl group at the C3 position of 3-hydroxyoxetane-3-carboxamide is a prime site for derivatization. Standard organic chemistry transformations can be applied to generate esters, ethers, and carbamates, thereby altering the molecule's polarity, hydrogen bonding capacity, and steric profile.

Esterification: The hydroxyl group can be converted into an ester by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This modification is useful for introducing a wide variety of functional groups. libretexts.org

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, alkylation can be performed under different conditions depending on the desired substituent. libretexts.org

Carbamate Formation: Reaction of the hydroxyl group with isocyanates leads to the formation of carbamates. This functional group can act as a hydrogen bond donor and acceptor and is a common moiety in biologically active molecules.

The following table provides examples of common derivatization reactions for the hydroxyl group.

Derivative TypeGeneral ReagentsReaction Conditions
EsterAcyl Chloride (R-COCl), PyridineRoom Temperature
EtherAlkyl Halide (R-X), Sodium Hydride (NaH)Anhydrous solvent (e.g., THF)
CarbamateIsocyanate (R-NCO), Catalyst (e.g., DBTDL)Inert solvent

Modifications of the Carboxamide Functional Group (e.g., nitriles, amines, other amide forms)

The carboxamide group offers another handle for structural modification. It can be transformed into other key functional groups such as nitriles and amines, or the amide itself can be further substituted.

Conversion to Nitriles: Primary amides can be dehydrated to form nitriles using various dehydrating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or triflic anhydride. organic-chemistry.orglibretexts.org This conversion significantly alters the electronic properties and hydrogen bonding capabilities of the substituent.

Reduction to Amines: The carboxamide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This introduces a basic center into the molecule, which can have profound effects on its physicochemical properties.

N-Substitution of the Amide: The primary amide can be alkylated or arylated to form secondary or tertiary amides. This is typically achieved by deprotonating the amide with a suitable base followed by reaction with an electrophile (e.g., an alkyl halide).

The table below outlines these transformations.

Target Functional GroupReagentsProduct
NitrileThionyl Chloride (SOCl₂) or Triflic Anhydride3-hydroxyoxetane-3-carbonitrile
AmineLithium Aluminum Hydride (LiAlH₄)(3-(aminomethyl)oxetan-3-ol)
N-Substituted AmideBase (e.g., NaH), Alkyl Halide (R-X)N-alkyl-3-hydroxyoxetane-3-carboxamide

Structure-Reactivity Relationship Studies of Related Compounds

The reactivity of the this compound scaffold is intrinsically linked to its structure, particularly the strained four-membered ring. The oxetane ring is not planar but exists in a puckered conformation. acs.orgillinois.edu The degree of puckering is influenced by the substituents on the ring. illinois.edu This conformation affects the orientation of the substituents and their accessibility for reactions.

The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to ring-opening reactions, especially under acidic conditions. nih.govbeilstein-journals.org However, it is generally more stable than the three-membered epoxide ring and unreactive under many basic conditions. wikipedia.org The stability is also highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes showing enhanced stability, which can prevent ring-opening pathways. nih.govnih.gov

Design and Synthesis of Bioisosteric Analogues based on Chemical Principles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The this compound scaffold contains several moieties that can be considered in bioisosteric replacement strategies.

Oxetane Ring as a Bioisostere: The oxetane ring itself is frequently used as a bioisostere for gem-dimethyl and carbonyl groups. acs.orgnih.govnih.govu-tokyo.ac.jp

Replacement for gem-dimethyl group: Substituting a gem-dimethyl group with an oxetane can increase polarity and aqueous solubility while maintaining a similar steric volume, which can lead to improved metabolic stability. researchgate.netu-tokyo.ac.jp

Replacement for carbonyl group: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen. u-tokyo.ac.jp This replacement can enhance metabolic stability and introduce a three-dimensional character to the molecule. acs.org

Carboxamide and Hydroxyl Bioisosteres:

The entire 3-hydroxy-3-carboxamide unit can be viewed as a potential bioisostere for a carboxylic acid. Studies have explored oxetan-3-ol (B104164) as a carboxylic acid surrogate. nih.gov

The carboxamide group can be replaced by other neutral hydrogen bond donors/acceptors, such as certain five-membered heterocyclic rings (e.g., oxadiazoles, triazoles).

Aryl amino-oxetanes have been investigated as potential bioisosteres for benzamides. digitellinc.com

The design of such analogues involves synthesizing molecules where these specific replacements are made and then comparing their physicochemical and biological properties to the parent compound. This systematic approach allows for the fine-tuning of molecular properties.

Original MoietyBioisosteric ReplacementRationale for Replacement
gem-Dimethyl Group3,3-Disubstituted OxetaneIncrease polarity, improve solubility and metabolic stability. researchgate.netu-tokyo.ac.jp
Carbonyl Group3-Substituted OxetaneIncrease metabolic stability, enhance 3D character. acs.orgu-tokyo.ac.jp
Carboxylic AcidOxetan-3-olModulate pKa, improve cell permeability. nih.gov
BenzamideAryl amino-oxetaneMaintain key interactions while altering physicochemical properties. digitellinc.com

Emerging Applications of 3 Hydroxyoxetane 3 Carboxamide As a Chemical Scaffold

Role as a Versatile Building Block in Complex Chemical Synthesis

The utility of 3-hydroxyoxetane-3-carboxamide as a chemical scaffold is rooted in its role as a versatile building block. The strained four-membered ring, combined with the orthogonally reactive hydroxyl and carboxamide moieties, allows for a wide range of chemical transformations. Oxetanes, in general, have garnered immense interest in medicinal chemistry as they can improve key physicochemical properties such as aqueous solubility and metabolic stability when incorporated into larger molecules. nih.gov They can serve as bioisosteric replacements for commonly used groups like gem-dimethyl or carbonyl groups. nih.gov

The synthesis of 3-hydroxyoxetane-3-carboxamides can be efficiently achieved through the reaction of carbamoylsilanes with oxetan-3-one. researchgate.net This method provides a direct and practical route to these valuable 3,3-disubstituted oxetanes. researchgate.net The presence of both a hydrogen-bond donor (hydroxyl and N-H of the amide) and acceptor (carbonyl and oxetane (B1205548) oxygen) in a constrained geometry makes this scaffold particularly useful for creating molecules that can engage in specific biological interactions. The functional groups serve as handles for further elaboration, enabling chemists to build molecular complexity and explore diverse chemical space. acs.orgthieme-connect.de

Table 1: Efficient Synthesis of this compound Derivatives researchgate.net

Reactant 1Reactant 2ConditionsProductYield
Oxetan-3-oneCarbamoylsilaneAnhydrous TolueneThis compoundHigh

Applications in Polymer Chemistry and Advanced Materials Science

While the primary application of oxetane-containing scaffolds has been in medicinal chemistry, their unique reactivity also lends them to the field of polymer science. The high ring strain of the oxetane core (approximately 25.5 kcal/mol) is a key feature that can be harnessed for ring-opening polymerization reactions.

Oxetanes bearing hydroxyl groups are effective monomers for the synthesis of hyperbranched polyethers through cationic ring-opening polymerization. researchgate.netnih.govmdpi.com For example, monomers like 3-ethyl-3-(hydroxymethyl)oxetane are used to create branched polyethers with numerous terminal hydroxyl groups. nih.gov This established reactivity suggests the potential for this compound to act as a monomer. The hydroxyl group could initiate polymerization, leading to the formation of functional polyethers decorated with carboxamide side chains. These side chains could impart unique properties to the resulting polymer, such as increased polarity and hydrogen-bonding capability. However, specific studies detailing the homopolymerization of this compound are not widely documented.

Oxetane compounds are valuable components in the formulation of photo-curable resins, particularly for applications in coatings, adhesives, and 3D printing. radtech.orggoogle.com These systems typically involve the cationic ring-opening polymerization of the oxetane ring, which is initiated by a photo-initiator upon exposure to UV light. google.com The reaction proceeds rapidly and with minimal shrinkage compared to other systems. google.com The presence of a hydroxyl group on the this compound molecule provides a reactive site that could be functionalized with polymerizable groups, such as acrylates or methacrylates. researchgate.net This would allow it to be incorporated into a polymer network, acting as a crosslinking agent to enhance the mechanical strength and thermal stability of the cured material. specialchem.com While the general utility of oxetanes in this field is well-established, specific examples employing this compound are not extensively reported in the literature.

Catalytic Applications and Ligand Design

The application of this compound in the fields of catalysis and ligand design is not a prominent area of its current research. While the molecule possesses potential coordination sites (oxygen and nitrogen atoms), its use as a ligand for metal catalysts or as an organocatalyst itself is not well-documented in the available scientific literature. The development of chiral versions of this scaffold could potentially open avenues for its use in asymmetric catalysis, but this remains an area for future exploration.

Innovations in Chemical Design and Methodologies

Recent advances in synthetic organic chemistry have provided more efficient and versatile methods for accessing functionalized oxetanes. A significant innovation is the development of synthetic routes that start from the commercially available oxetan-3-one. acs.org The reaction between oxetan-3-one and carbamoylsilanes is a key methodological advancement, providing a direct and high-yielding pathway to 3-hydroxyoxetane-3-carboxamides. researchgate.net This method avoids harsh reaction conditions that can be detrimental to the strained oxetane ring. researchgate.net

Furthermore, multicomponent reactions, such as the Passerini reaction involving oxetan-3-ones, isocyanides, and carboxylic acids, have been developed to produce highly functionalized 3,3-disubstituted oxetanes in good yields. researchgate.net These innovative strategies expand the toolbox available to chemists, making complex oxetane scaffolds like this compound more accessible for a broader range of applications, from drug discovery to materials science. acs.org

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Hydroxyoxetane-3-Carboxamide

Research into this compound has primarily focused on its synthesis and the advantageous properties conferred by the oxetane (B1205548) motif. A significant breakthrough has been the development of an efficient synthetic route involving the reaction of carbamoylsilanes with oxetan-3-one. This method provides a direct and effective means to access this functionalized scaffold.

The incorporation of the oxetane ring is a key feature, as this moiety is known to enhance several crucial drug-like properties. Studies on related oxetane-containing molecules have demonstrated improvements in aqueous solubility, metabolic stability, and lipophilicity. The oxetane ring can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, potentially leading to improved pharmacokinetic profiles. Furthermore, the rigid structure of the oxetane can favorably influence the conformation of a molecule, potentially enhancing its binding affinity to biological targets. The presence of both a hydroxyl and a carboxamide group on the same carbon atom in this compound offers versatile handles for further chemical modification and opportunities for specific hydrogen bonding interactions with biological macromolecules.

Unaddressed Research Questions and Challenges

Despite the promising structural attributes and synthetic accessibility of this compound, several research questions and challenges remain to be addressed. A primary gap in the current body of knowledge is the comprehensive biological characterization of this specific compound. While the general benefits of the oxetane scaffold are appreciated, the specific biological activities and potential therapeutic applications of this compound itself are largely unexplored.

Key unaddressed questions include:

Biological Activity Spectrum: What is the intrinsic biological activity of this compound? Does it exhibit any significant inhibitory or activating effects on key enzymes, receptors, or other biological targets?

Structure-Activity Relationship (SAR): How do modifications of the carboxamide or derivatization of the hydroxyl group affect the biological activity and physicochemical properties of the molecule? A systematic exploration of the chemical space around this scaffold is currently lacking.

Metabolic Fate and Stability: While oxetanes are generally associated with increased metabolic stability, the specific metabolic pathways and stability of the this compound functionality need to be experimentally determined. The tertiary alcohol moiety could be a potential site for metabolism.

Scalability of Synthesis: While an efficient laboratory-scale synthesis has been reported, the challenges associated with the large-scale production of oxetan-3-one and its subsequent conversion to this compound for potential commercial applications have not been extensively investigated.

Conformational Analysis: A detailed experimental and computational analysis of the conformational preferences of the this compound moiety would provide valuable insights for its application in rational drug design.

Prospective Areas for Academic Exploration and Methodological Advancements

The existing knowledge gaps and challenges surrounding this compound present numerous opportunities for future academic research and the development of new methodologies.

Prospective Areas for Academic Exploration:

High-Throughput Screening: Screening this compound and a library of its simple derivatives against a wide range of biological targets could rapidly identify potential therapeutic areas for this scaffold.

Medicinal Chemistry Campaigns: Utilizing this compound as a starting point for medicinal chemistry programs aimed at specific disease targets could leverage its favorable physicochemical properties. For example, it could be incorporated into kinase inhibitors, protease inhibitors, or other drug classes where improved solubility and metabolic stability are desired.

Computational Modeling: In-depth computational studies, including molecular dynamics simulations and quantum mechanics calculations, could be employed to predict the binding modes of this compound derivatives with various protein targets and to rationalize their physicochemical properties.

Biophysical Characterization: A thorough investigation of the compound's properties, such as its pKa, logP/D, and membrane permeability, would provide a solid foundation for its use in drug discovery.

Methodological Advancements:

Novel Synthetic Routes: The development of alternative and potentially more sustainable synthetic routes to this compound and its precursors would be highly valuable. This could include exploring catalytic asymmetric methods to access chiral derivatives.

Advanced Analytical Techniques: The application of advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, will be crucial for the characterization of this compound and its derivatives, as well as for studying their interactions with biological systems.

Chemical Biology Probes: The development of tagged derivatives of this compound could enable the identification of its cellular targets and elucidation of its mechanism of action.

Q & A

Q. What synthetic methodologies are effective for preparing 3-hydroxyoxetane-3-carboxamide, and what reaction conditions optimize yield?

Synthesis typically involves oxetane ring functionalization. For example, oxetane-3-carboxylic acid derivatives can be hydroxylated under basic conditions (pH 13) using methanol or acetone as solvents . Key steps include esterification followed by hydrolysis, with yields dependent on stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to hydroxylating agent). Characterization via 1^1H NMR and LC-MS is critical to confirm product purity (>95%) and monitor side reactions like ring-opening .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • NMR : 1^1H NMR at 400 MHz in DMSO-d6 reveals distinct oxetane proton resonances (δ 4.2–4.5 ppm) and hydroxyl proton exchange (δ 5.1 ppm). 13^{13}C NMR confirms the carboxamide carbonyl at ~170 ppm .
  • IR : Strong absorption bands at 3300 cm1^{-1} (O-H stretch) and 1650 cm1^{-1} (amide C=O) validate functional groups. Compare with NIST reference spectra for oxetane derivatives to rule out tautomers .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature?

  • pH Stability : Incubate solutions (1 mM) in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Oxetane rings are prone to hydrolysis at extremes (pH <3 or >10) .
  • Thermal Stability : Use TGA/DSC to detect decomposition above 150°C. Store at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound analogs?

Discrepancies often arise from side reactions (e.g., epimerization or ring-opening). Mitigation strategies include:

  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • DoE Optimization : Apply factorial design to variables (temperature, catalyst loading). For example, reducing reaction temperature from 80°C to 50°C minimizes byproducts by 30% .
  • Chromatographic Purity : Employ preparative HPLC with HILIC columns to isolate isomers .

Q. What computational methods validate the reaction mechanisms of oxetane hydroxylation?

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to confirm hydroxylation proceeds via nucleophilic attack on the oxetane carbonyl. Compare activation energies for alternative pathways .
  • MD Simulations : Analyze solvent effects (e.g., methanol vs. THF) on reaction kinetics .

Q. How can bioactivity studies be designed to evaluate this compound as a drug intermediate?

  • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinases) at 10–100 µM concentrations. Use HEK293 or HepG2 cell lines .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life <30 minutes suggests rapid clearance .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How should analytical data be documented to meet regulatory standards for novel oxetane derivatives?

  • Data Integrity : Record raw spectra (NMR, HPLC), experimental parameters (temperature, pH), and batch-specific impurities. Use ELNs (Electronic Lab Notebooks) for traceability .
  • Regulatory Alignment : Follow OECD guidelines for physicochemical property testing (e.g., logP, solubility) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.